3-Chloro-6-(2,4-dimethylphenyl)pyridazine 3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 64262-74-4
VCID: VC2519615
InChI: InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

CAS No.: 64262-74-4

Cat. No.: VC2519615

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(2,4-dimethylphenyl)pyridazine - 64262-74-4

Specification

CAS No. 64262-74-4
Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
IUPAC Name 3-chloro-6-(2,4-dimethylphenyl)pyridazine
Standard InChI InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3
Standard InChI Key RUKXRBZVIBQNKS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C
Canonical SMILES CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C

Introduction

Chemical Identity and Structural Properties

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a 2,4-dimethylphenyl group at the sixth position. This unique arrangement contributes to the compound's chemical behavior and potential biological interactions.

Basic Properties

The compound has the following fundamental properties:

PropertyValue
CAS Number64262-74-4
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
IUPAC Name3-chloro-6-(2,4-dimethylphenyl)pyridazine

The compound features a two-dimensional structure with a pyridazine ring connected to a 2,4-dimethylphenyl moiety. The chlorine substituent at position 3 of the pyridazine ring significantly influences the compound's reactivity and potential biological activities .

Related Compounds

Understanding the properties of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine can be enhanced by examining closely related compounds, such as 3-Chloro-6-(3,4-dimethylphenyl)pyridazine (CAS 64262-73-3). This structural isomer differs only in the position of the methyl groups on the phenyl ring (3,4- versus 2,4-), which can result in subtle but important differences in physical properties and biological activities.

Synthesis Methods

The synthesis of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine typically involves multiple reaction steps and specific reagents to achieve the desired structure with high purity and yield.

Alternative Synthesis Approaches

Alternative synthesis approaches may involve cyclization reactions of hydrazine derivatives with appropriate diketones or ketoesters, similar to those used for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine. Common solvents for these reactions include ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon may be employed for certain steps in the synthesis process.

Biological Activities and Applications

Based on the structural similarity to other substituted pyridazines, 3-Chloro-6-(2,4-dimethylphenyl)pyridazine likely possesses interesting biological properties that make it valuable for pharmaceutical research and development.

Applications in Chemical Research

Beyond its potential biological activities, 3-Chloro-6-(2,4-dimethylphenyl)pyridazine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. For example, it could be used as a precursor in the development of triazolo[4,3-b]pyridazine derivatives, which have shown promising biological activities in pharmaceutical research .

Structure-Activity Relationships

Understanding the relationship between the structure of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine and its biological activities provides valuable insights for medicinal chemistry and drug development.

Influence of Substituents

The positioning of the methyl groups on the phenyl ring (2,4- positions) likely influences the compound's interaction with biological targets. Compared to the 3,4-dimethylphenyl isomer, the 2,4-dimethylphenyl arrangement may result in a different spatial orientation that affects binding affinity to enzymes or receptors .

CompoundSubstituentsBiological Activity
Triazolopyridazines with chlorophenyl groups4-Cl and related halogensActive against specific bacteria
Triazolopyridazines with dimethylphenyl groups2,4-(CH₃)₂Varied activity patterns

This comparative data suggests that 3-Chloro-6-(2,4-dimethylphenyl)pyridazine, as a potential precursor to such triazolopyridazines, plays an important role in the development of compounds with targeted biological activities .

Chemical Reactions and Transformations

3-Chloro-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions that exploit its functional groups and heterocyclic structure.

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the pyridazine ring makes the compound susceptible to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can replace the chlorine atom to generate diverse derivatives with modified properties and potentially enhanced biological activities .

Coupling Reactions

The aromatic nature of both the pyridazine ring and the dimethylphenyl group allows for various coupling reactions, particularly when catalyzed by transition metals. These reactions can be used to introduce additional functionality or to incorporate the compound into more complex molecular structures for specific applications in medicinal chemistry or materials science.

Formation of Fused Heterocycles

3-Chloro-6-(2,4-dimethylphenyl)pyridazine can serve as a key building block for the synthesis of fused heterocyclic systems. For example, reactions with hydrazine derivatives followed by cyclization can lead to the formation of triazolopyridazines or tetrazolopyridazines, which represent important classes of compounds with diverse biological activities .

Analytical Characterization

Proper identification and characterization of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine is essential for research purposes and quality control in synthesis.

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize 3-Chloro-6-(2,4-dimethylphenyl)pyridazine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Proton (¹H) NMR typically shows signals for the aromatic protons of the pyridazine ring and the dimethylphenyl group, as well as the methyl protons. Based on similar compounds, the methyl protons would appear as singlets at approximately 2.3-2.4 ppm .

  • Infrared (IR) spectroscopy: Characteristic bands would include C=N stretching (around 1630-1636 cm⁻¹), C=C stretching (around 1600-1610 cm⁻¹), and various aromatic C-H stretching bands (around 2900-3000 cm⁻¹) .

  • Mass spectrometry: The molecular ion peak would appear at m/z 218, with fragmentation patterns characteristic of chlorinated aromatic compounds .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for assessing the purity of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine and identifying potential impurities from synthesis .

Future Research Directions

The study of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine presents several promising avenues for future research and development.

Medicinal Chemistry Applications

Further investigation into the biological activities of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine and its derivatives could lead to the discovery of novel therapeutic agents. Particular focus areas might include:

  • Development of antimicrobial agents to address the growing concern of antibiotic resistance

  • Exploration of anticancer properties through targeted modifications of the basic structure

  • Investigation of potential anti-inflammatory or other pharmacological activities

Synthetic Methodology Development

Improving the synthesis of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine and related compounds represents another important research direction. This includes:

  • Development of more efficient, environmentally friendly synthetic routes

  • Exploration of catalytic methods to enhance selectivity and yield

  • Application of flow chemistry and other modern synthetic technologies to optimize production processes

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 3-Chloro-6-(2,4-dimethylphenyl)pyridazine with related compounds, such as the 3,4-dimethylphenyl isomer, would provide valuable insights for rational drug design and the development of more effective therapeutic agents .

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